(4R,5S)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole
Description
(4R,5S)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a chiral oxazoline-based ligand with a pyridine backbone. Its structure features a benzhydryl (diphenylmethyl) substituent at the 6-position of the pyridine ring and two phenyl groups at the 4R and 5S positions of the oxazoline moiety (Fig. 1). The compound has a molecular formula of C₃₁H₃₄N₂O and a molecular weight of 450.61 g/mol .
Properties
IUPAC Name |
(4R,5S)-2-(6-benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H26N2O/c1-5-14-24(15-6-1)30(25-16-7-2-8-17-25)28-22-13-23-29(34-28)33-35-31(26-18-9-3-10-19-26)32(36-33)27-20-11-4-12-21-27/h1-23,30-32H/t31-,32+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZOZINDRTXEEQ-ZWXJPIIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=NC(=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@@H](OC(=N2)C3=NC(=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Cyclocondensation of Chiral Amino Alcohols
This method, adapted from pyridinooxazoline ligand syntheses, involves:
-
Amidation : Reaction of (S)-tert-leucinol with 6-benzhydrylpyridine-2-carboxylic acid using coupling agents (e.g., HATU, EDCI).
-
Cyclization : Thionyl chloride (SOCl₂)-mediated cyclization of the amide intermediate to form the oxazoline ring.
-
Amidation :
-
6-Benzhydrylpyridine-2-carboxylic acid (10 mmol), (S)-tert-leucinol (10 mmol), and EDCI (12 mmol) in DCM, stirred at 25°C for 12 h.
-
Yield: 85–90% after silica gel chromatography.
-
-
Cyclization :
-
Amide intermediate (5 mmol) treated with SOCl₂ (10 mmol) in toluene at 80°C for 4 h.
-
Yield: 70–75% after neutralization and recrystallization (ethanol/water).
-
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amidation | EDCI, DCM, 25°C | 85–90 | >95% |
| Cyclization | SOCl₂, toluene, 80°C | 70–75 | 98% |
Route 2: Chiral Resolution via Diastereomeric Salt Formation
For enantiomerically pure products, resolution of racemic mixtures using chiral acids (e.g., dibenzoyl-L-tartaric acid) is employed.
Example :
-
Racemic 2-(6-benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole (5 g) dissolved in ethanol.
-
Add dibenzoyl-L-tartaric acid (1.2 eq), stir at 0°C for 24 h.
-
Filter diastereomeric salt, recrystallize from ethanol.
-
Liberate free base using NaHCO₃.
Catalytic Asymmetric Methods
Palladium-Catalyzed C–N Coupling
A patent describes Pd(PPh₃)₄-mediated coupling of 6-benzhydryl-2-bromopyridine with chiral oxazoline precursors.
Conditions :
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 7.6 Hz, 2H, pyridine-H), 7.45–7.20 (m, 20H, aromatic-H), 5.25 (s, 1H, benzhydryl-CH), 4.65 (dd, J = 8.4 Hz, 1H, oxazoline-H), 3.92 (dd, J = 8.4 Hz, 1H, oxazoline-H).
-
HRMS : m/z calc. for C₃₃H₂₆N₂O [M+H]⁺: 467.2124; found: 467.2121.
Industrial-Scale Considerations
Suppliers (e.g., Ambeed, Key Organics) emphasize:
-
Cost-effective scaling : Use of toluene for cyclization (recyclable solvent).
-
Safety : SOCl₂ handling requires inert atmosphere and quench protocols.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scale Feasibility |
|---|---|---|---|
| Cyclocondensation | High stereoselectivity, minimal byproducts | Requires toxic SOCl₂ | Pilot-scale |
| Chiral Resolution | Access to both enantiomers | Low atom economy | Lab-scale |
| Catalytic Coupling | Modular substrate scope | High catalyst loading | Small-scale |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups attached to the dihydrooxazole ring.
Reduction: Reduction reactions could be used to modify the pyridinyl or benzhydryl groups.
Substitution: Various substitution reactions can introduce different substituents to the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, potentially leading to derivatives with modified functional groups or altered aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (4R,5S)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, this compound may be studied for its interactions with biological macromolecules, such as proteins or nucleic acids, potentially serving as a probe or inhibitor.
Medicine
Pharmacologically, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, it may find applications in the development of new materials, such as polymers or advanced composites, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (4R,5S)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Variations and Substituent Effects
The ligand’s performance in catalysis is influenced by steric and electronic modifications in analogous compounds. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Analogues
Key Observations:
The dicyclopentylmethyl analogue (CAS 2417527-96-7) introduces even bulkier substituents, which may further modulate substrate access but could reduce reaction rates .
Electronic Effects :
- Bis-oxazoline ligands (e.g., compound 6 in ) exhibit stronger electron-donating capabilities due to dual oxazoline units, favoring coordination with metals like Cu(I) and Ce(IV) . In contrast, the target ligand’s single oxazoline-pyridine system is tailored for Pd(II) coordination .
Chirality and Nonlinear Effects: The 4R,5S configuration in the target compound is critical for enantioselectivity. highlights nonlinear effects in catalytic systems when enantiomeric mixtures are used, underscoring the importance of stereochemical purity .
Catalytic Performance and Selectivity
- Pd-Catalyzed Azidation : The target ligand enables 98% yield in azidation reactions, outperforming simpler ligands lacking bulky substituents .
- Cu-Catalyzed Reactions: Bis-oxazoline ligands (e.g., compound 6) achieve higher turnover numbers in propargylamine synthesis due to their rigid, bidentate coordination .
- Macrocyclic Analogues : Cycloheptane-linked bis-oxazolines () exhibit superior enantioselectivity in certain cycloadditions but require complex synthesis .
Physicochemical Properties
- Solubility and Stability : The target compound requires storage under inert atmosphere at 2–8°C due to sensitivity to oxidation, whereas methyl-substituted analogues (e.g., CAS 2411385-99-2) are more stable under ambient conditions .
- Molecular Weight : Bulky derivatives (e.g., dicyclopentylmethyl) share the same formula as the target compound but differ in substituent topology, affecting solubility .
Biological Activity
(4R,5S)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a synthetic compound with potential applications in medicinal chemistry. This article reviews its biological activities, mechanisms of action, and relevant case studies based on diverse sources.
- Molecular Formula : C₃₃H₂₆N₂O
- Molecular Weight : 466.57 g/mol
- CAS Number : 2417528-09-5
Biological Activity Overview
The compound has been evaluated for various biological activities, particularly in the context of cancer research and neuropharmacology. Its structural features suggest potential interactions with biological targets involved in cell proliferation and signaling pathways.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Mechanism of Action : These compounds may disrupt microtubule dynamics, leading to mitotic arrest in cancer cells. The ability to inhibit tubulin polymerization has been documented in related studies .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 10i | A549 | 0.05 | Microtubule disruption |
| 9l | HeLa | 0.12 | Apoptosis induction |
Neuropharmacological Effects
Preliminary studies suggest that the compound may also influence neurotransmitter systems. While specific data on this compound is limited, related oxazole derivatives have shown promise in modulating dopamine and serotonin receptors .
Study 1: Antiproliferative Effects
A study focusing on the synthesis and evaluation of oxazole derivatives reported that certain structural modifications could enhance anticancer activity. The compound demonstrated significant inhibition of cell growth in multiple cancer types through mechanisms involving apoptosis and cell cycle arrest .
Study 2: Neurotransmitter Modulation
Another investigation assessed the impact of oxazole derivatives on neurotransmitter receptor binding. Results indicated that these compounds could alter receptor activity, suggesting potential applications in treating neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for (4R,5S)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : Synthesis involves multi-step reactions, including cyclization and coupling steps. Critical parameters include:
- Solvent selection (e.g., ethanol for reflux) to optimize solubility and reaction kinetics.
- Temperature control (e.g., 80–100°C) to prevent side reactions.
- Purification techniques (column chromatography, recrystallization) to isolate the diastereomerically pure product .
- Stereochemical purity is ensured via chiral auxiliaries or asymmetric catalysis, validated by NMR and X-ray crystallography .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
Q. How should this compound be stored to maintain stability in laboratory settings?
- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation or hydrolysis. Use amber vials to limit photodegradation . Pre-purge storage containers to minimize moisture uptake .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the biological interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Models electronic properties (HOMO/LUMO energies) to predict reactivity with biological targets (e.g., enzymes) .
- Molecular Docking : Screens against protein databases (PDB) to identify binding sites (e.g., kinase ATP pockets) .
- MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales .
Q. What strategies resolve contradictions in biological activity data between synthetic batches?
- Methodological Answer :
- Purity Reassessment : Quantify impurities via HPLC-MS; even 1% impurities (e.g., unreacted intermediates) can skew bioassay results .
- Structural Verification : Compare NMR data with reference spectra to rule out stereoisomer contamination .
- Batch Reproducibility : Standardize reaction conditions (e.g., stoichiometry, catalyst loading) and use quality-controlled starting materials .
Q. How does the stereochemistry of the oxazole ring influence catalytic or biological activity?
- Methodological Answer :
- Enantioselective Studies : Compare (4R,5S) vs. (4S,5R) isomers in enzyme inhibition assays (e.g., IC50 differences >10-fold reported in analogous compounds) .
- X-ray Co-crystallization : Resolve binding modes with targets (e.g., kinases) to identify stereospecific interactions (e.g., hydrogen bonding with oxazole oxygen) .
Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric excess?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
